molecular formula C10H23ClN2O2 B592138 tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride CAS No. 1179359-61-5

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride

Cat. No.: B592138
CAS No.: 1179359-61-5
M. Wt: 238.756
InChI Key: QNVUUFBWGBPXQW-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride (CAS: 1179359-61-5) is a protected amine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₀H₂₃ClN₂O₂, and it appears as a white crystalline powder with a purity ≥95% . The compound features a branched alkyl chain with a tert-butoxycarbonyl (Boc) group, which enhances solubility and stability during synthetic processes. As a hydrochloride salt, it offers improved handling and reactivity in polar solvents, making it valuable in peptide synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUUFBWGBPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679635
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-61-5
Record name Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection via tert-Butyl Chloroformate

The tert-butyloxycarbonyl (Boc) group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions. A representative procedure involves reacting 4-amino-2-methylbutan-2-amine with Boc-Cl in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The amine is deprotonated by TEA, facilitating nucleophilic attack on Boc-Cl to form the carbamate. After quenching with aqueous HCl, the Boc-protected amine is isolated via extraction and recrystallization.

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C
Molar Ratio (Amine:Boc-Cl:TEA)1:1.1:1.2
Yield78–82%

This method, while reliable, faces challenges in scalability due to exothermic reactions and emulsion formation during workup.

Optimized Synthetic Routes

Neutral Reagent Strategy for Improved Efficiency

Recent advances leverage neutral forms of reagents to avoid viscosity issues and enhance yields. For example, substituting Boc-Cl with Boc anhydride (Boc₂O) in acetonitrile at 60°C with 4.6 equivalents of TEA achieves 93% yield. The absence of salt byproducts (e.g., HCl-TEA complexes) simplifies purification and reduces reaction mass solidification.

Key Advantages

  • Reduced Viscosity : Neutral reagents prevent salt formation, ensuring homogeneous mixing.

  • Higher Purity : HPLC analysis shows 98.5% purity versus 92% in traditional methods.

CO₂-Mediated Carbamate Synthesis

Innovative methodologies employ CO₂ as a carbonyl source. In a three-component coupling, 4-amino-2-methylbutan-2-amine reacts with CO₂ and tert-butyl bromide in dimethylformamide (DMF) using cesium carbonate and TBAI. This approach avoids stoichiometric Boc reagents, offering a greener alternative.

Reaction Mechanism

  • CO₂ insertion into the N–H bond forms a carbamic acid intermediate.

  • Alkylation with tert-butyl bromide yields the Boc-protected amine.

Optimized Parameters

ParameterValue
CO₂ Pressure1 atm
CatalystCs₂CO₃ (2.0 eq), TBAI (0.1 eq)
Yield85%

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The Boc-protected amine is converted to its hydrochloride salt by treating with HCl gas in ethyl acetate. Slow addition at 0°C followed by stirring at room temperature yields crystalline this compound.

Critical Factors

  • HCl Equivalents : 1.05–1.10 eq to avoid over-acidification.

  • Solvent Choice : Ethyl acetate minimizes solubility issues, enabling high-purity crystals.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility. A two-step process involves:

  • Boc protection in a tubular reactor (residence time: 10 min, 25°C).

  • HCl salt formation in a cooled crystallization unit.

Performance Metrics

MetricBatch ProcessFlow Process
Yield82%89%
Purity98.5%99.2%

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 3.10 (m, 2H, CH₂NH₂), 1.65 (s, 6H, 2×CH₃).

  • HPLC : Retention time 6.8 min (C18 column, 90:10 H₂O:MeCN).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Structural Features

The compound’s key structural attributes are compared to analogs in Table 1.

Table 1: Structural Comparison

Compound Name CAS Number Molecular Formula Key Structural Features
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride 1179359-61-5 C₁₀H₂₃ClN₂O₂ Branched alkyl, Boc-protected amine, HCl salt
tert-Butyl (4-aminobut-2-en-1-yl)carbamate 1914155-12-6 C₉H₁₈N₂O₂ Linear unsaturated chain (butenyl), Boc group
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 910789-29-6 C₁₅H₁₉ClN₂O₂ Bicyclic framework, benzyl carbamate, HCl salt
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 C₉H₁₇NO₃ Hydroxyl substituent, Boc protection
  • Branched vs.
  • Unsaturation : The butenyl chain in CAS 1914155-12-6 contains a double bond, increasing reactivity in conjugate addition reactions but reducing stability under acidic conditions .
  • Bicyclic Systems : Compounds like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 910789-29-6) exhibit conformational rigidity, which may enhance binding affinity in biological targets .

Physical and Chemical Properties

Table 2: Property Comparison

Property Target Compound tert-Butyl (4-hydroxybutan-2-yl)carbamate tert-Butyl (4-aminobut-2-en-1-yl)carbamate
Solubility (Polar Solvents) High (HCl salt) Moderate (hydroxyl group) Low (free base)
Stability High (Boc protection) Moderate (prone to oxidation) Low (unsaturated chain)
Melting Point >200°C (decomposes) ~150°C Not reported
  • Hydrochloride Salts : The target compound and benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 910789-29-6) both utilize HCl salts to enhance solubility, unlike free-base analogs .
  • Functional Groups : The hydroxyl group in CAS 146514-31-0 (tert-butyl (4-hydroxybutan-2-yl)carbamate) increases hydrogen-bonding capacity but reduces stability under dehydrating conditions .

Biological Activity

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and an amino moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

  • Molecular Formula: C₁₀H₂₃ClN₂O₂
  • Molecular Weight: Approximately 238.75 g/mol
  • Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process ensures high purity and yield, making it suitable for further biological studies. The compound's reactivity as a nucleophile is primarily attributed to the amino group, allowing it to participate in various chemical reactions.

Research indicates that this compound exhibits potential biological activities through its interactions with various biological targets. Its binding affinity and mechanism of action can be crucial for understanding its therapeutic applications.

  • Nucleophilic Activity: The amino group contributes to the compound's nucleophilic properties, which may facilitate interactions with electrophilic centers in biological molecules.
  • Inhibition Studies: Interaction studies have shown that this compound can affect enzyme activity, potentially serving as an inhibitor for certain biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Enzyme Inhibition:
    • In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative conditions like Alzheimer's disease .
    • The compound's structural similarities to known inhibitors suggest it may exhibit comparable inhibitory potency.
  • Cell Viability and Cytotoxicity:
    • Studies using cell lines have assessed the cytotoxic effects of related compounds. For instance, one study highlighted that certain derivatives showed minimal cytotoxicity even at high concentrations (10 µM), indicating a favorable safety profile .
  • Neuroprotective Effects:
    • The compound has been investigated for its protective effects against neurotoxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Preliminary results suggest it may reduce oxidative stress and inflammation in neuronal cultures .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (nM)CytotoxicityMechanism
Compound A480LowGSK-3β Inhibitor
Compound B360MinimalAcetylcholinesterase Inhibitor
tert-butyl (4-amino-2-methylbutan-2-yl)carbamate HClTBDTBDTBD

Q & A

Q. How is this compound utilized in proteomics or enzyme inhibition studies?

  • The Boc-protected amine serves as a versatile intermediate for coupling to fluorophores (e.g., FITC) or biotin tags via EDC/NHS chemistry. In kinase assays, it can act as a scaffold for ATP-binding site inhibitors .

Q. What role does the carbamate group play in enhancing pharmacokinetic properties?

  • Carbamates improve metabolic stability compared to esters or amides. For instance, tert-butyl carbamates resist hepatic esterase cleavage, prolonging half-life in vivo .

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